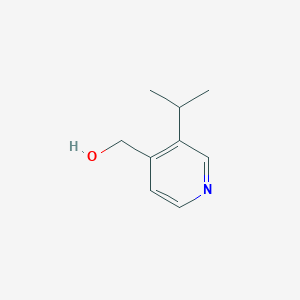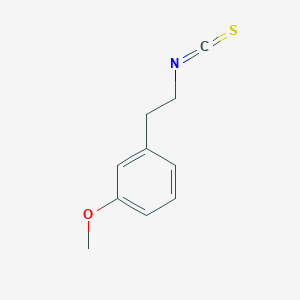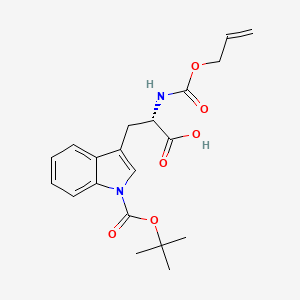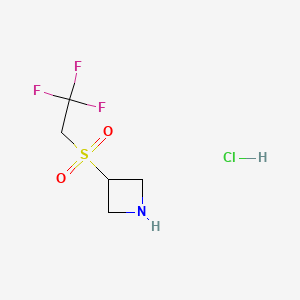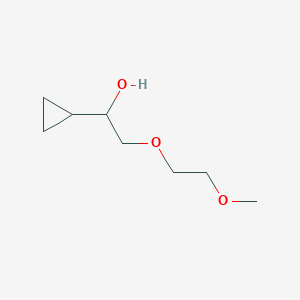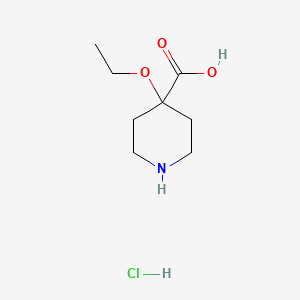
4-Ethoxypiperidine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxypiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxypiperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxypiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Ethoxypiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethylpiperidine-4-carboxylic acid hydrochloride
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
- 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride
Uniqueness
4-Ethoxypiperidine-4-carboxylic acid hydrochloride is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other piperidine derivatives and can impact its chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16ClNO3 |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
4-ethoxypiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(7(10)11)3-5-9-6-4-8;/h9H,2-6H2,1H3,(H,10,11);1H |
Clé InChI |
IJTGZYIVYMZJBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCNCC1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13490498.png)
![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
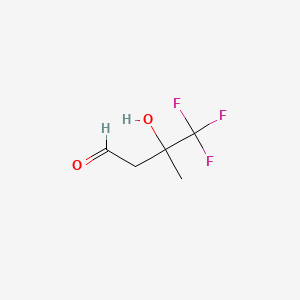
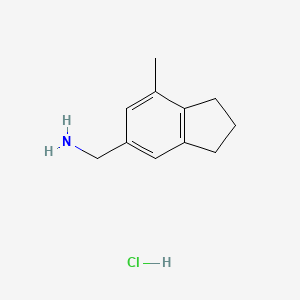
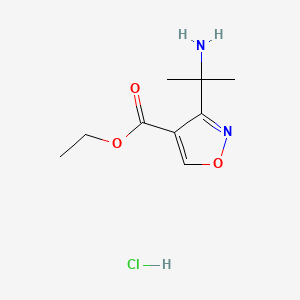
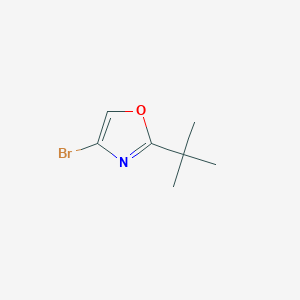

![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
